3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole scaffold substituted with a para-methylphenyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The methyl group at the para position of the phenyl ring enhances lipophilicity, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities .
Properties
CAS No. |
5906-01-4 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O/c1-10-4-6-11(7-5-10)14-16-13(17-18-14)12-3-2-8-15-9-12/h2-9H,1H3 |
InChI Key |
FONOUOJTRFKLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-3-carboxylic acid chloride in the presence of a base to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Research Implications
The structural diversity among these analogs underscores the tunability of 1,2,4-oxadiazole-pyridine hybrids. For instance, electron-withdrawing groups (e.g., chlorine) improve binding but may compromise pharmacokinetics, while boronic acid derivatives enable modular synthesis . Future studies should explore the target compound’s efficacy in enzyme inhibition assays and its behavior in solubility-permeability trade-offs compared to its analogs.
Biological Activity
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The oxadiazole ring system has been extensively studied due to its potential in drug discovery, particularly for anticancer, antimicrobial, and anti-inflammatory applications. This article provides an in-depth examination of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring fused with an oxadiazole moiety substituted with a 4-methylphenyl group. Its molecular formula is with a molecular weight of approximately 252.27 g/mol.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various oxadiazole derivatives against several cancer cell lines. For instance, derivatives similar to this compound demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and pleural mesothelioma cancer cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | OVXF 899 (Ovarian) | 2.76 |
| PXF 1752 (Mesothelioma) | 9.27 | |
| Other Oxadiazole Derivative | Various Cancer Lines | ~92.4 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been documented. A study reported that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentration (MIC) values ranging from 0.0039 mg/mL to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | <0.0039 |
| E. coli | <0.025 | |
| Other Oxadiazole Derivative | Various Bacterial Strains | Varies |
The mechanisms through which oxadiazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can induce apoptosis in cancer cells.
- Antibacterial Mechanisms : The compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
Case Studies
Several case studies have explored the efficacy of this compound in vitro:
- Study on Cancer Cell Lines : In vitro tests demonstrated that the compound selectively targets ovarian cancer cells while sparing normal cells.
- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against various bacterial strains and found it significantly reduced bacterial load in treated cultures compared to controls.
Q & A
Basic: What are the standard synthetic routes for 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, and what reaction conditions are critical for optimizing yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives. For example, coupling 4-methylbenzamide oxime with pyridine-3-carbonitrile under reflux in dimethylformamide (DMF) with catalytic potassium carbonate can yield the target compound. Key reaction parameters include:
- Temperature : 80–100°C to ensure cyclization without side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Purification : Column chromatography or recrystallization from ethanol is used to isolate the pure product .
Advanced: How can computational methods assist in predicting the reactivity of this compound in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) calculations can model the compound’s electronic structure to identify reactive sites. For instance:
- Frontier Molecular Orbital (FMO) analysis predicts nucleophilic/electrophilic regions.
- Hammett constants quantify substituent effects on the oxadiazole ring’s electron-withdrawing properties.
These methods guide experimental design, such as selecting catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings .
Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
- NMR : H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.9 ppm). C NMR confirms the oxadiazole ring (C=N at ~160 ppm) .
- IR : Stretching vibrations at 1600–1650 cm (C=N) and 3100–3000 cm (aromatic C-H).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 254.1) .
Advanced: How do substituent variations on the oxadiazole ring affect the compound’s biological activity?
Answer:
Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO) at the 4-methylphenyl position enhance binding to enzymes like cyclooxygenase-2 (COX-2). Conversely, bulky substituents reduce solubility and bioavailability. For example:
| Substituent | Biological Activity (IC for COX-2) |
|---|---|
| -OCH | 12.5 µM |
| -Cl | 8.2 µM |
| -CF | 5.7 µM |
| These trends guide lead optimization in medicinal chemistry . |
Basic: What in vitro assays are recommended for initial screening of the compound’s antimicrobial potential?
Answer:
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Agar Diffusion : Measure inhibition zones at concentrations of 50–200 µg/mL.
- Time-Kill Assays : Assess bactericidal kinetics over 24 hours.
Controls include ciprofloxacin (antibacterial) and fluconazole (antifungal) .
Advanced: How can kinetic studies resolve contradictions in reported enzyme inhibition data for this compound?
Answer:
Discrepancies in IC values often arise from assay conditions. A systematic approach includes:
- Pre-incubation time : Vary (5–30 min) to assess time-dependent inhibition.
- Substrate concentration : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Temperature/pH : Optimize to mimic physiological conditions (e.g., pH 7.4, 37°C) .
Basic: What are the compound’s key physicochemical properties relevant to drug development?
Answer:
- LogP : ~2.8 (moderate lipophilicity).
- Solubility : <10 µg/mL in water; improved with co-solvents (e.g., PEG-400).
- pKa : Pyridine nitrogen (pKa ~4.5) influences protonation state in biological systems .
Advanced: What strategies mitigate oxidative degradation of this compound in long-term stability studies?
Answer:
- Antioxidants : Add 0.1% w/v ascorbic acid to formulations.
- Packaging : Use amber glass vials under nitrogen atmosphere.
- Storage : Maintain at -20°C to reduce radical-mediated degradation.
Accelerated stability testing (40°C/75% RH) predicts shelf life .
Basic: How is the compound utilized as a building block in materials science?
Answer:
Its rigid heterocyclic core serves as:
- Ligands for metal-organic frameworks (MOFs) due to pyridine’s coordination capability.
- Fluorescent probes : Conjugation with fluorophores (e.g., dansyl chloride) enables pH-sensitive emission .
Advanced: What in silico tools predict the compound’s ADMET profile?
Answer:
- SwissADME : Estimates bioavailability (e.g., 65% intestinal absorption).
- ProTox-II : Predicts hepatotoxicity (Probability: 72%).
- Molecular Dynamics (MD) : Simulates blood-brain barrier permeability (logBB: -1.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
